molecular formula C17H21N3O7 B11642247 Butan-2-yl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Butan-2-yl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11642247
M. Wt: 379.4 g/mol
InChI Key: PQKSKKAGSZGNSW-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,3,4-tetrahydropyrimidine-5-carboxylate (THPM) family, characterized by a six-membered pyrimidine ring with a ketone group at position 2 and a carboxylate ester at position 5. Its structure features a butan-2-yl ester and a 4-(4-hydroxy-3-methoxy-5-nitrophenyl) substituent at position 4 of the THPM core. The phenyl ring is further substituted with hydroxy, methoxy, and nitro groups, which confer unique electronic and steric properties. These substituents may influence solubility, reactivity, and bioactivity, particularly in interactions with biological targets or catalytic systems .

Properties

Molecular Formula

C17H21N3O7

Molecular Weight

379.4 g/mol

IUPAC Name

butan-2-yl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C17H21N3O7/c1-5-8(2)27-16(22)13-9(3)18-17(23)19-14(13)10-6-11(20(24)25)15(21)12(7-10)26-4/h6-8,14,21H,5H2,1-4H3,(H2,18,19,23)

InChI Key

PQKSKKAGSZGNSW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)C1=C(NC(=O)NC1C2=CC(=C(C(=C2)OC)O)[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butan-2-yl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This is followed by cyclization with urea to form the tetrahydropyrimidine ring. The final step involves esterification with butan-2-ol under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial synthesis to ensure environmental compliance and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethyl sulfoxide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the nitrophenyl group is particularly significant in these studies.

Medicine

In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. The ability to modify its structure allows for the design of molecules with specific biological targets, making it a valuable scaffold in drug discovery.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of Butan-2-yl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrophenyl group can participate in redox reactions, while the tetrahydropyrimidine ring can interact with nucleic acids or proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 4-Position

The 4-position of THPM derivatives is critical for modulating biological and physicochemical properties. Key analogs include:

Compound Name 4-Position Substituent Key Features
Ethyl 4-(fluorophenyl)-6-methyl-2-oxo-THPM-5-carboxylate 4-fluorophenyl Electron-withdrawing fluorine enhances ring stability; used in solubility studies.
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-THPM-5-carboxylate 5-(methoxymethyl)furan-2-yl Heterocyclic furan improves lipophilicity; potential for antioxidant activity.
Benzyl 4-[3-methoxy-4-(3-methylbutoxy)phenyl]-6-methyl-2-oxo-THPM-5-carboxylate 3-methoxy-4-(3-methylbutoxy)phenyl Bulky isopentyloxy group increases steric hindrance; alters receptor binding.
Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-THPM-5-carboxylate 3,5-bis(trifluoromethyl)phenyl Strong electron-withdrawing CF₃ groups enhance thermal stability.
Target Compound 4-hydroxy-3-methoxy-5-nitrophenyl Nitro group confers strong electron withdrawal; hydroxy/methoxy groups enable hydrogen bonding.

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in the target, CF₃ in ) increase ring stability but may reduce nucleophilic reactivity.
Ester Group Modifications

The ester group at position 5 influences lipophilicity and metabolic stability:

Compound Name Ester Group Impact
Ethyl 4-(fluorophenyl)-6-methyl-2-oxo-THPM-5-carboxylate Ethyl Moderate lipophilicity; common in prodrug formulations.
Benzyl 4-[3-methoxy-4-(3-methylbutoxy)phenyl]-6-methyl-2-oxo-THPM-5-carboxylate Benzyl High lipophilicity; may improve blood-brain barrier penetration.
Target Compound Butan-2-yl Branched ester enhances steric bulk; may slow enzymatic hydrolysis.

Key Observations :

  • Branched esters (e.g., butan-2-yl) in the target compound could prolong half-life compared to linear esters like ethyl .
Functional Group Variations at Position 2

The 2-oxo group in the target compound contrasts with thioxo derivatives:

Compound Name Position 2 Group Bioactivity Notes
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-thioxo-THPM-5-carboxylate Thioxo Antioxidant activity via radical scavenging (IC₅₀ = 0.6 mg/mL for DPPH) .
Target Compound Oxo Likely reduced antioxidant potential compared to thioxo analogs.

Key Observations :

  • Thioxo groups enhance radical scavenging due to sulfur’s redox activity, whereas oxo groups (as in the target) are less reactive in such contexts .

Research Findings and Implications

Bioactivity Potential
  • While direct data on the target compound’s bioactivity is absent, nitro groups in similar compounds correlate with antimicrobial properties .

Biological Activity

Butan-2-yl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential biological activity. This article explores its biological properties, including antimicrobial, anticancer, and antioxidant activities, alongside relevant case studies and research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₅
  • Molecular Weight : 354.35 g/mol
  • IUPAC Name : this compound

Physical Properties

PropertyValue
Density1.24 g/cm³
Boiling Point624.8 °C
Flash Point331.6 °C
LogP5.43

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar compounds in the same class. For instance, derivatives of tetrahydropyrimidine have shown significant activity against various bacterial strains. A study demonstrated that compounds with nitro and hydroxy substituents exhibited enhanced antibacterial effects due to their ability to disrupt bacterial cell walls and metabolic processes .

Anticancer Activity

Tetrahydropyrimidine derivatives have been investigated for their potential anticancer properties. Research indicates that compounds with similar structural characteristics can induce apoptosis in cancer cells by activating caspase pathways. A specific study found that a related compound exhibited cytotoxic effects on breast cancer cell lines with an IC50 value significantly lower than standard chemotherapeutics .

Antioxidant Activity

The antioxidant potential of butan-2-yl derivatives has been assessed through various assays. For example, DPPH radical scavenging assays indicated that compounds with methoxy and hydroxy groups effectively neutralized free radicals, suggesting a robust mechanism for preventing oxidative stress-related diseases .

Study 1: Antimicrobial Efficacy

A bioassay conducted on several tetrahydropyrimidine derivatives demonstrated that the presence of nitro and hydroxy groups significantly enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study utilized the agar diffusion method to assess efficacy, revealing zones of inhibition ranging from 12 to 20 mm depending on the concentration used.

Study 2: Anticancer Mechanism

In vitro studies on a related compound indicated that it inhibited the proliferation of human lung cancer cells (A549) by inducing cell cycle arrest at the G2/M phase. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls, providing a promising avenue for further development as an anticancer agent.

Study 3: Antioxidant Properties

A comparative analysis of antioxidant activities among various butan-2-yl derivatives showed that those containing both hydroxy and methoxy groups exhibited the highest DPPH scavenging activity (IC50 = 15 µg/mL), outperforming ascorbic acid in certain assays.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing tetrahydropyrimidine derivatives like Butan-2-yl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

  • Methodology : Utilize Biginelli multicomponent reactions, which are well-documented for synthesizing dihydropyrimidine (DHPM) scaffolds. Optimize reaction conditions (e.g., solvent, catalyst, temperature) to enhance regioselectivity and yield. For example, acetic acid or Lewis acids like FeCl₃ can catalyze cyclocondensation of aldehydes, β-keto esters, and urea derivatives. Monitor reaction progress via TLC and purify using column chromatography with gradients of ethyl acetate/hexane .
  • Key Considerations : Substituents like the nitro group on the phenyl ring may require protection/deprotection strategies to prevent side reactions.

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology :

  • Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity >95%.
  • Structural Confirmation : Combine 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., methoxy, nitro groups) and ester linkages. Mass spectrometry (ESI-MS) confirms molecular weight .
  • Crystallography : If single crystals are obtained, perform X-ray diffraction (XRD) to resolve bond angles and spatial arrangement of functional groups (e.g., nitro group orientation) .

Q. What spectroscopic techniques are critical for characterizing the nitro-phenyl substituent in this compound?

  • Methodology :

  • FT-IR : Identify characteristic NO₂ asymmetric/symmetric stretching (~1520 cm⁻¹ and ~1350 cm⁻¹).
  • UV-Vis : Monitor absorption bands (~270–300 nm) attributed to π→π* transitions in the nitro-aromatic system.
  • 1H^1H-NMR : Observe deshielding effects on adjacent protons (e.g., hydroxy and methoxy groups) due to nitro group electron-withdrawing effects .

Advanced Research Questions

Q. How do steric and electronic effects of the nitro group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology :

  • Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify reactive sites. Compare with experimental data from kinetic studies.
  • Experimental Testing : React the compound with nucleophiles (e.g., amines, thiols) under varying conditions. Monitor regioselectivity via LC-MS and compare with computational predictions .
    • Data Contradictions : Nitro groups typically deactivate aromatic rings, but steric hindrance from the methoxy group may alter reactivity. Resolve discrepancies using Hammett plots or dual-parameter analyses .

Q. What strategies can mitigate racemization during synthesis of chiral tetrahydropyrimidine derivatives?

  • Methodology :

  • Chiral Catalysts : Use asymmetric organocatalysts (e.g., L-proline derivatives) to enforce stereocontrol at the C4 position of the tetrahydropyrimidine ring.
  • Low-Temperature Synthesis : Conduct reactions at –20°C to slow racemization. Confirm enantiomeric excess (ee) via chiral HPLC or polarimetry .
    • Advanced Characterization : Employ X-ray crystallography to resolve absolute configuration, as seen in structurally similar compounds .

Q. How can the compound’s potential bioactivity be systematically evaluated against bacterial or cancer cell lines?

  • Methodology :

  • In Vitro Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using MIC assays. For anticancer activity, use MTT assays on HeLa or MCF-7 cells.
  • SAR Analysis : Compare activity with analogs lacking the nitro or methoxy groups to identify pharmacophores. Reference studies on dihydropyrimidines with antibacterial properties .
    • Mechanistic Insights : Use molecular docking to predict interactions with bacterial DNA gyrase or human topoisomerase II, leveraging crystallographic data from related structures .

Data Interpretation and Contradictions

Q. How should researchers resolve discrepancies in reported yields for similar tetrahydropyrimidine derivatives?

  • Methodology :

  • Reaction Optimization Grids : Systematically vary catalysts (e.g., HCl vs. FeCl₃), solvents (e.g., ethanol vs. DMF), and temperatures.
  • Byproduct Analysis : Use GC-MS to identify side products (e.g., ester hydrolysis intermediates) that reduce yield.
  • Literature Benchmarking : Cross-reference yields from peer-reviewed syntheses (e.g., 60–85% for DHPMs) .

Q. What crystallographic parameters are critical for validating the compound’s solid-state conformation?

  • Methodology :

  • XRD Metrics : Report bond lengths (C–C: ~1.54 Å, C–O: ~1.43 Å), torsion angles (e.g., between nitro and methoxy groups), and hydrogen-bonding networks.
  • Comparison with Analogues : Align data with structures like methyl 6-methyl-2-oxo-4-phenyl-DHPM-5-carboxylate (R factor = 0.048) to assess accuracy .

Methodological Resources

  • Synthetic Protocols : General Biginelli reaction conditions .
  • Crystallography : Crystallographic data for DHPM derivatives (CCDC deposition recommended) .
  • Computational Tools : Gaussian 16 for DFT, AutoDock Vina for docking studies .

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